(2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
Description
Its molecular formula is inferred as C₁₃H₁₀Cl₂F₃N₃O₂ (molecular weight ~368.1), with the 2,4-dichloro substitution on the phenyl ring and a trifluoromethyl group on the pyrazole core.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2/c1-21-5-10(11(20-21)13(16,17)18)19-12(22)23-6-7-2-3-8(14)4-9(7)15/h2-5H,6H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRKKZXCOZNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Dichlorobenzyl Group: The final step involves coupling the pyrazole derivative with 2,4-dichlorobenzyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-inflammatory agent. It exhibits selectivity towards cyclooxygenase-2 (COX-2), which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have demonstrated that derivatives of pyrazole compounds, including this carbamate, can inhibit COX-2 with minimal gastrointestinal side effects compared to traditional NSAIDs like Celecoxib .
Case Study:
A study published in ACS Omega highlighted the synthesis of pyrazole derivatives with enhanced selectivity for COX-2. The most potent compound exhibited an IC50 value significantly lower than that of existing drugs, indicating its potential as a safer alternative for treating inflammation .
Agricultural Chemistry
In agricultural applications, this compound has been explored for its fungicidal properties. Research indicates that it can be part of fungicidal mixtures that effectively combat various plant pathogens. The incorporation of pyrazole derivatives into fungicides enhances their efficacy and broadens their spectrum of activity against resistant strains .
Data Table: Efficacy of Pyrazole Derivatives in Fungicidal Applications
Environmental Science
Research has also focused on the environmental impact and degradation pathways of this compound. Studies indicate that the stability and persistence of such carbamates in soil can lead to potential ecological risks, prompting investigations into their degradation products and their effects on non-target organisms .
Key Findings:
- The degradation rates of this compound vary significantly based on environmental conditions such as pH and microbial activity.
- Understanding these pathways is crucial for assessing long-term ecological impacts.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Role of Chlorine Substitution : 2,4-Dichloro substitution enhances binding to hydrophobic pockets in proteins, as demonstrated in crystallographic studies of CB1 antagonists . Para-chloro groups (e.g., compound 25 ) may offer less steric hindrance than ortho-substituted analogs.
- Trifluoromethyl Effects : The CF₃ group increases lipophilicity (logP) and resistance to oxidative metabolism, a key feature in prolonging the half-life of pyrazole-based drugs .
- Carbamate vs. Carboxamide Linkers : Carbamates may provide a balance between stability and controlled hydrolysis, releasing bioactive amines in vivo, whereas carboxamides (e.g., ) offer greater rigidity for receptor docking .
Biological Activity
The compound (2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate is a member of the pyrazole family, known for its diverse biological activities. This article synthesizes existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to anti-inflammatory, antimicrobial, and potential anticancer effects.
1. Anti-inflammatory Properties
Research has shown that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have indicated that similar compounds can inhibit nitric oxide (NO) production in activated microglial cells, which is crucial in neuroinflammatory conditions such as Parkinson's disease (PD) .
2. Antimicrobial Activity
Several pyrazole-based compounds have demonstrated antimicrobial activity against various bacterial strains. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 250 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.
3. Anticancer Potential
There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted a related pyrazole compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways . The specific effects of this compound on cancer cells require further investigation but are promising given the general trends observed in similar compounds.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : These compounds can influence various signaling cascades, including those related to apoptosis and cell survival.
Study 1: Neuroinflammation
In a study examining neuroinflammation, a related compound demonstrated the ability to significantly reduce inflammatory markers in microglial cells when exposed to lipopolysaccharide (LPS), suggesting a protective role against neurodegenerative diseases .
Study 2: Antimicrobial Efficacy
Another study evaluated a series of pyrazole derivatives for their antimicrobial properties against clinically relevant pathogens. The results indicated that modifications in the substituents led to varying degrees of effectiveness, emphasizing the importance of structural characteristics in determining biological activity .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing (2,4-dichlorophenyl)methyl carbamate derivatives, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or carbamate formation via reaction of chlorinated phenyl intermediates with pyrazole-carboxylic acid derivatives. Key steps include:
- Coupling Reactions : Use of carbamoyl chlorides with substituted pyrazoles under anhydrous conditions (e.g., dichloromethane or dioxane) .
- Catalysts : K₂CO₃ or other mild bases in polar aprotic solvents like DMF to facilitate deprotonation and nucleophilic attack .
- Purification : Column chromatography or recrystallization to isolate the carbamate product. Yield optimization requires precise temperature control (e.g., 0–5°C during mixing to suppress side reactions) .
Basic: How is the structural integrity of (2,4-dichlorophenyl)methyl carbamate derivatives confirmed in synthetic workflows?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl and dichlorophenyl groups) .
- FT-IR : Identification of carbamate C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations .
- X-Ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond distances ~1.73 Å, confirming steric effects) .
Basic: What in vitro assays are used to evaluate the biological activity of this compound, and what mechanistic hypotheses are commonly tested?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., acetylcholinesterase) to assess binding affinity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values) to explore anticancer potential .
Advanced: How can researchers resolve contradictory bioactivity data observed across different experimental models?
Methodological Answer:
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Molecular Docking : Simulate interactions with target proteins (e.g., AutoDock Vina) to identify steric/electronic mismatches between models .
- Metabolic Stability Tests : LC-MS to assess compound degradation in liver microsomes, which may explain variability in cell-based vs. in vivo results .
Advanced: What strategies are effective for optimizing reaction yields in multi-step syntheses of similar carbamates?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility .
- Catalyst Tuning : Substituent-specific bases (e.g., Cs₂CO₃ for bulky pyrazoles) to improve coupling efficiency .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) to balance reaction rate and byproduct formation .
Advanced: What role does density functional theory (DFT) play in understanding the electronic properties of this compound?
Methodological Answer:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction mechanism predictions (e.g., carbamate hydrolysis sites) .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to correlate with observed UV-Vis spectra (~300–350 nm absorbance) .
- Charge Distribution Analysis : Trifluoromethyl groups induce electron-withdrawing effects, altering pyrazole ring reactivity .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for structurally similar derivatives?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature ¹H NMR to detect conformational exchange broadening .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating adjacent protons or through-space interactions .
- Computational NMR Prediction : Tools like Gaussian09 to simulate spectra and assign ambiguous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
